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2-(1H-imidazol-1-yl)-5-
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CAS No.: 380389-67-3

Cat. No.: B1352957

Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Nirogacestat, also identified by the CAS number 380389-67-3 and the code PF-03084014, is a

potent, selective, reversible, and non-competitive inhibitor of γ-secretase.[1][2] This small

molecule has garnered significant attention in the field of oncology for its targeted mechanism

of action, primarily through the modulation of the Notch signaling pathway.[1][3] Initially

investigated for a range of cancers, Nirogacestat has shown remarkable efficacy in the

treatment of desmoid tumors, leading to its approval for this indication.[4] This guide provides a

comprehensive technical overview of Nirogacestat, encompassing its chemical and physical

properties, synthesis, analytical characterization, mechanism of action, biological activity, and

clinical applications.

Chemical and Physical Properties
Nirogacestat is a complex organic molecule with the systematic IUPAC name (2S)-2-[[(2S)-6,8-

difluoro-1,2,3,4-tetrahydronaphthalen-2-yl]amino]-N-[1-[1-(2,2-dimethylpropylamino)-2-
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methylpropan-2-yl]imidazol-4-yl]pentanamide.[3] Its structural and physical characteristics are

pivotal for its biological activity and formulation development.

Property Value Reference

CAS Number 380389-67-3 [5]

Alternate CAS Number 1290543-63-3 [6]

Molecular Formula C₂₇H₄₁F₂N₅O [3][6]

Molecular Weight 489.64 g/mol [6][7]

Appearance White to off-white solid

Solubility
Soluble in DMSO and Ethanol.

Insoluble in water.
[8]

Melting Point

Not available for the free base.

The dihydrobromide salt has a

melting point of 254 °C.

[4]

Storage
Store at -20°C for long-term

stability.
[5]

Synthesis and Analytical Characterization
The synthesis of Nirogacestat is a multi-step process that has been outlined in patent literature.

[9][10] While specific, detailed protocols are proprietary, the general synthetic strategy involves

the coupling of key intermediates, including a substituted tetralin amine and a functionalized

imidazole moiety. The synthesis is designed to control stereochemistry, which is crucial for the

compound's biological activity.[9][10]

General Synthetic Approach
A known synthetic route involves the reaction of a norvaline derivative with 1,1'-

carbonyldiimidazole (CDI) to form an activated anhydride.[10] This intermediate is then coupled

with a substituted imidazole derivative. The synthesis of the key chiral tetralin amine

intermediate is a critical step, often involving asymmetric synthesis or resolution techniques to

obtain the desired (S,S)-diastereomer.[9]
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Caption: Generalized synthetic workflow for Nirogacestat.

Analytical Characterization
The identity and purity of Nirogacestat are confirmed using a suite of analytical techniques.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a standard

method for assessing the purity of Nirogacestat and for its quantitation in pharmaceutical

dosage forms.[1][2][11] A typical method utilizes a C18 column with a mobile phase

consisting of a buffered aqueous solution and an organic modifier like acetonitrile.[1][2]

Detection is commonly performed using a photodiode array (PDA) detector at a wavelength

of approximately 269 nm or 338 nm.[1][2]

Example HPLC Protocol:

Column: Symmetry shield RP-18 (150 x 4.6 mm, 3.5 µm).[1]

Mobile Phase: 70:30 (v/v) mixture of ammonium acetate buffer (pH 3.0, adjusted with o-

phosphoric acid) and acetonitrile.[1]

Flow Rate: 1.0 mL/min.[1]

Detection: 269 nm.[1]

Injection Volume: 10 µL.

Standard Preparation: A stock solution of Nirogacestat is prepared in a suitable diluent

(e.g., acetonitrile) and diluted to a working concentration (e.g., 80 ppm).[1]

Sample Preparation: For dosage forms, a sample is accurately weighed, dissolved in

diluent, sonicated, centrifuged, and filtered before dilution to the working concentration.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are

essential for the structural elucidation and confirmation of Nirogacestat. The spectra would

reveal characteristic signals for the aromatic protons of the difluorotetralin ring, the aliphatic

protons of the norvaline and tetralin moieties, and the protons of the imidazole ring and its

substituents. While specific spectral data is not publicly available, the expected chemical

shifts and coupling constants can be predicted based on the structure.
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Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine

the accurate mass of the molecule, confirming its elemental composition.[6] The expected

monoisotopic mass is approximately 489.3279 g/mol .[3]

Mechanism of Action: Inhibition of γ-Secretase and
the Notch Signaling Pathway
The primary mechanism of action of Nirogacestat is the inhibition of γ-secretase, a multi-protein

intramembrane protease complex.[1][3] γ-Secretase plays a crucial role in the processing of

several transmembrane proteins, most notably the Notch receptors.

The Notch signaling pathway is a highly conserved pathway that regulates cell fate decisions,

including proliferation, differentiation, and apoptosis.[1] In many cancers, including T-cell acute

lymphoblastic leukemia (T-ALL) and desmoid tumors, this pathway is aberrantly activated.[1][4]

The process of Notch activation and its inhibition by Nirogacestat can be summarized as

follows:

Ligand Binding: A Notch ligand (e.g., Delta-like or Jagged) on a neighboring cell binds to the

extracellular domain of the Notch receptor.

S2 Cleavage: This binding induces a conformational change, leading to the cleavage of the

Notch receptor by an ADAM family metalloprotease (S2 cleavage).

S3 Cleavage by γ-Secretase: The remaining membrane-tethered portion of the Notch

receptor is then cleaved by the γ-secretase complex within the transmembrane domain (S3

cleavage).

NICD Translocation: This final cleavage releases the Notch intracellular domain (NICD).

Gene Transcription: The NICD translocates to the nucleus, where it forms a complex with the

transcription factor CSL (CBF1/Su(H)/Lag-1) and a coactivator of the Mastermind-like

(MAML) family. This complex activates the transcription of Notch target genes, such as Hes-

1 and c-Myc, which promote cell proliferation and survival.[1]

Nirogacestat's intervention: By selectively inhibiting the γ-secretase complex, Nirogacestat

prevents the S3 cleavage of the Notch receptor, thereby blocking the release of NICD.[1] This
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leads to the downregulation of Notch target gene expression, ultimately resulting in the

inhibition of tumor cell growth and the induction of apoptosis.[1]
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Caption: Mechanism of action of Nirogacestat in the Notch signaling pathway.

Biological Activity and Preclinical Data
Nirogacestat has demonstrated potent anti-tumor activity in a variety of preclinical models,

consistent with its mechanism of action.

In Vitro Activity
Enzymatic Inhibition: Nirogacestat inhibits γ-secretase with an IC₅₀ of 6.2 nM in cell-free

assays.[5][12]

Cellular Activity: In cellular assays using the T-ALL cell line HPB-ALL, which harbors

activating Notch1 mutations, Nirogacestat inhibits Notch receptor cleavage with an IC₅₀ of

13.3 nM.[5]

Downregulation of Notch Targets: Treatment of HPB-ALL cells with Nirogacestat leads to a

dose-dependent decrease in the levels of NICD and the expression of Notch target genes

Hes-1 and c-Myc.[1]

Cell Growth Inhibition and Apoptosis: Nirogacestat inhibits the growth of several T-ALL cell

lines by inducing G₀/G₁ cell cycle arrest and apoptosis.[1] This is evidenced by an increase

in caspase-3 activity and the cleavage of PARP.[12]
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In Vivo Activity
Xenograft Models: In xenograft models using human T-ALL cell lines, oral administration of

Nirogacestat resulted in a significant, dose-dependent inhibition of tumor growth.[1]

Pharmacodynamic Effects: In vivo studies have confirmed that Nirogacestat treatment leads

to a reduction in NICD levels in tumor tissues, demonstrating target engagement.[1]

Combination Therapies: Preclinical studies have explored the synergistic effects of

Nirogacestat with other anticancer agents, such as glucocorticoids in T-ALL, suggesting

potential for combination therapies.[13]

Clinical Development and Applications
The promising preclinical data for Nirogacestat led to its evaluation in clinical trials for various

cancers.

Desmoid Tumors
Nirogacestat has shown significant clinical activity in patients with desmoid tumors (aggressive

fibromatosis), a rare and locally invasive soft tissue tumor.[4] Phase I and II clinical trials

demonstrated that a significant proportion of patients with desmoid tumors experienced a

partial response to Nirogacestat treatment.[4] These positive results culminated in the FDA

approval of Nirogacestat for the treatment of adult patients with progressing desmoid tumors

who require systemic treatment.[4] The recommended dosage is typically administered orally

twice daily.

Other Cancers
Nirogacestat has also been investigated in other malignancies, including T-ALL and various

solid tumors.[1][13] While its development in some of these areas has been less prominent

than in desmoid tumors, research is ongoing to explore its potential in other Notch-dependent

cancers.

Safety and Tolerability
The safety profile of Nirogacestat has been characterized in clinical trials. The most common

adverse events are generally mild to moderate in severity.[4]
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Gastrointestinal Toxicity: A known class effect of γ-secretase inhibitors is gastrointestinal

toxicity, which is related to the role of Notch signaling in maintaining intestinal homeostasis.

[1] This can manifest as diarrhea, nausea, and vomiting.[4] Intermittent dosing schedules

have been explored to mitigate these side effects while maintaining anti-tumor efficacy.[1]

Other Adverse Events: Other reported side effects include hypophosphatemia, fatigue, and

skin rashes.[4]

Conclusion
Nirogacestat (CAS No. 380389-67-3) is a first-in-class γ-secretase inhibitor that has

transitioned from a promising preclinical candidate to an approved therapeutic agent for

desmoid tumors. Its well-defined mechanism of action, targeting the aberrant Notch signaling

pathway, provides a strong rationale for its use in this and potentially other Notch-driven

malignancies. This technical guide has provided an overview of its chemical properties,

synthesis, analytical characterization, biological activity, and clinical development. As research

continues, the full therapeutic potential of Nirogacestat, both as a monotherapy and in

combination with other agents, will be further elucidated, offering new hope for patients with

difficult-to-treat cancers.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 9 / 10 Tech Support

https://jchr.org/index.php/JCHR/article/download/6932/4123/13041
https://pubchem.ncbi.nlm.nih.gov/compound/Nirogacestat
https://en.wikipedia.org/wiki/Nirogacestat
https://www.targetmol.com/compound/nirogacestat
https://www.benchchem.com/product/b1193386
https://www.ebi.ac.uk/chembl/explore/compound/CHEMBL1770916
https://www.selleckchem.com/products/nirogacestat-pf-03084014-gamma-secretase-inhibitor.html
https://patents.google.com/patent/US12110277B2/en
https://patents.google.com/patent/US20230312480A1/en
https://jchr.org/index.php/JCHR/article/view/6932
https://www.medchemexpress.com/PF-3084014.html
https://cdn.clinicaltrials.gov/large-docs/51/NCT01981551/Prot_SAP_004.pdf
https://www.benchchem.com/product/b1352957/docs#an-in-depth-technical-guide-to-nirogacestat-cas-number-380389-67-3
https://www.benchchem.com/product/b1352957/docs#an-in-depth-technical-guide-to-nirogacestat-cas-number-380389-67-3
https://www.benchchem.com/product/b1352957/docs#an-in-depth-technical-guide-to-nirogacestat-cas-number-380389-67-3
https://www.benchchem.com/product/b1352957/docs#an-in-depth-technical-guide-to-nirogacestat-cas-number-380389-67-3
https://www.benchchem.com/product/b1352957?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1352957?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 10 / 10 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1352957?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

